2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone
CAS No.: 879856-94-7
Cat. No.: VC2981876
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879856-94-7 |
|---|---|
| Molecular Formula | C11H11N3O2 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 2-(3-hydroxyanilino)-4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C11H11N3O2/c1-7-5-10(16)14-11(12-7)13-8-3-2-4-9(15)6-8/h2-6,15H,1H3,(H2,12,13,14,16) |
| Standard InChI Key | BTTNKEBBLIHCJG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)NC(=N1)NC2=CC(=CC=C2)O |
| Canonical SMILES | CC1=CC(=O)NC(=N1)NC2=CC(=CC=C2)O |
Introduction
2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is a synthetic organic compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a 3-hydroxyphenyl group attached to the pyrimidine ring via an amino linkage and a methyl group at the 6-position.
Key Features:
-
Molecular Formula: C11H11N3O2
-
Molecular Weight: Approximately 217 g/mol
-
CAS Number: 879856-94-7
Synthesis and Preparation
The synthesis of 2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone typically involves condensation reactions between appropriate precursors. For example, it can be prepared by reacting 6-methyl-4(3H)-pyrimidinone with 3-hydroxyaniline in the presence of a suitable catalyst or under specific conditions that facilitate the formation of the amino linkage.
Applications and Research Findings
While specific applications of 2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone are not widely documented, compounds within the pyrimidine class are often explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a hydroxyphenyl group may enhance its ability to interact with biological targets due to its potential to form hydrogen bonds.
Availability and Suppliers
This compound is available from various chemical suppliers, including ChemBridge Corporation and Molport, under different product codes and with specified purity levels .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume